molecular formula C13H18BrNO2S B344721 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide CAS No. 873578-37-1

4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide

Cat. No. B344721
CAS RN: 873578-37-1
M. Wt: 332.26g/mol
InChI Key: HCCNLKFYYAJDRJ-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes. For example, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. It has also been shown to inhibit histone deacetylases by binding to the active site of the enzyme, thereby preventing the deacetylation of histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to exhibit cytotoxic effects in cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of interest is the development of derivatives of this compound with improved properties such as solubility and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer therapy and inflammation.

Synthesis Methods

The synthesis of 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide has been reported using different methods. One of the most commonly used methods involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylases, and proteasomes. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCNLKFYYAJDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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